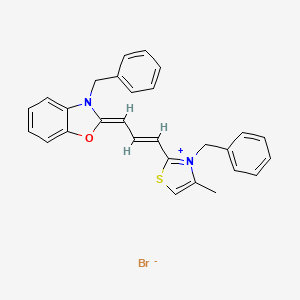
Benzoxazolium, 2-(3-(4-methyl-3-(phenylmethyl)-2(3H)-thiazolylidene)-1-propenyl)-3-(phenylmethyl)-, bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Benzyl-2-((1E,3Z)-3-(3-benzyl-4-methylthiazol-2(3H)-ylidene)prop-1-en-1-yl)benzo[d]oxazol-3-ium bromide is a complex organic compound that belongs to the class of benzo[d]oxazolium salts This compound is characterized by its unique structure, which includes a benzo[d]oxazolium core, a thiazolylidene moiety, and benzyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-2-((1E,3Z)-3-(3-benzyl-4-methylthiazol-2(3H)-ylidene)prop-1-en-1-yl)benzo[d]oxazol-3-ium bromide typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d]oxazolium core, followed by the introduction of the thiazolylidene moiety and benzyl groups. Commonly used reagents include bromine, benzyl bromide, and various catalysts to facilitate the reactions. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
3-Benzyl-2-((1E,3Z)-3-(3-benzyl-4-methylthiazol-2(3H)-ylidene)prop-1-en-1-yl)benzo[d]oxazol-3-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.
Substitution: The benzyl groups can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different chemical and physical properties, making them useful for various applications.
科学的研究の応用
Chemistry: The compound is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: It has shown potential as a biological probe for studying cellular processes and interactions.
Medicine: Research has indicated its potential as a therapeutic agent for treating certain diseases, although further studies are needed to confirm its efficacy and safety.
Industry: The compound is used in the development of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 3-Benzyl-2-((1E,3Z)-3-(3-benzyl-4-methylthiazol-2(3H)-ylidene)prop-1-en-1-yl)benzo[d]oxazol-3-ium bromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 3-Benzyl-2-((1E,3Z)-3-(3-benzyl-4-methylthiazol-2(3H)-ylidene)prop-1-en-1-yl)benzo[d]oxazol-3-ium chloride
- 3-Benzyl-2-((1E,3Z)-3-(3-benzyl-4-methylthiazol-2(3H)-ylidene)prop-1-en-1-yl)benzo[d]oxazol-3-ium iodide
Uniqueness
Compared to similar compounds, 3-Benzyl-2-((1E,3Z)-3-(3-benzyl-4-methylthiazol-2(3H)-ylidene)prop-1-en-1-yl)benzo[d]oxazol-3-ium bromide exhibits unique properties due to the presence of the bromide ion. This can influence its reactivity, solubility, and interaction with biological targets, making it distinct and potentially more suitable for certain applications.
特性
CAS番号 |
68921-79-9 |
|---|---|
分子式 |
C28H25BrN2OS |
分子量 |
517.5 g/mol |
IUPAC名 |
(2Z)-3-benzyl-2-[(E)-3-(3-benzyl-4-methyl-1,3-thiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;bromide |
InChI |
InChI=1S/C28H25N2OS.BrH/c1-22-21-32-28(29(22)19-23-11-4-2-5-12-23)18-10-17-27-30(20-24-13-6-3-7-14-24)25-15-8-9-16-26(25)31-27;/h2-18,21H,19-20H2,1H3;1H/q+1;/p-1 |
InChIキー |
NLUPFFAEUIUXLD-UHFFFAOYSA-M |
異性体SMILES |
CC1=CSC(=[N+]1CC2=CC=CC=C2)/C=C/C=C\3/N(C4=CC=CC=C4O3)CC5=CC=CC=C5.[Br-] |
正規SMILES |
CC1=CSC(=[N+]1CC2=CC=CC=C2)C=CC=C3N(C4=CC=CC=C4O3)CC5=CC=CC=C5.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















